Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Overview
Description
Synthesis Analysis The synthesis of deuterated compounds involves isotopic exchange reactions or the use of deuterium-labeled reagents. Electrochemical synthesis is a notable method for producing catalysts and semiconductor electrodes for water-splitting photoelectrochemical cells (PECs), which may involve deuterated water in the electrolyte to study the reaction mechanisms and improve the efficiency of hydrogen production (Donghyeon Kang et al., 2015).
Scientific Research Applications
Biotechnology
Deuterated water (D2O) is used in biotechnological applications, particularly in the production of deuterated drugs . Deuterium exhibits unique physicochemical properties and has the strongest kinetic isotope effects among all other elements .
Medical Research
D2O is used in medical research, including cancer research . Experiments with deuterated water have shown a decreased growth rate of mammalian cell lines and successful treatment of adenocarcinomas in xenotransplanted mice .
Hydrology
Deuterium is used as a tracer in environmental studies, water and waste-water mapping, and in the monitoring of hydraulic fracturing .
Fusion Process Development
D2O is used in the development of fusion processes .
Neutron Generation
D2O is used in neutron generation .
Pharmacokinetics Improvements
D2O is used to improve pharmacokinetics .
1,1,1,3,3,3-Hexafluoropropan-2-one
Organic Chemistry
1,1,1,3,3,3-Hexafluoropropan-2-one (HFIP) is used in organic chemistry, particularly in Pd-catalyzed C–H activation . HFIP has several unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry .
Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers
HFIP is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Friedel-Crafts Reactions
HFIP plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .
Sample Preparation for GCMS
HFIP finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) .
Deuterated Water
Proving Reaction Mechanisms
Deuterium-labeled compounds provide a way to investigate reaction pathways and mechanisms. By selectively replacing hydrogen atoms with deuterium atoms, researchers can follow reaction steps, unraveling important details of a chemical transformation .
Enhancement of Drug’s Metabolic Profile
Since deuteration is an effective tool for the enhancement of a drug’s metabolic profile, medicinal chemists have also used deuterated drug candidate to slow enzyme metabolisms, especially those changes mediated by the enzyme cytochrome P450s .
1,1,1,3,3,3-Hexafluoropropan-2-one
Fire Suppression Agent
1,1,1,3,3,3-Hexafluoropropan-2-one is used as a fire suppression agent .
Foaming Agent
It is used as a foaming agent .
Highly Effective Refrigerant
It is a highly effective refrigerant .
Heat Transfer Medium
It is used as a heat transfer medium .
Dielectric Gas
It is used as a dielectric gas .
Sterilant Carrier
It is used as a sterilant carrier .
Polymerization Medium
It is used as a polymerization medium .
Carrier Fluid
It is used as a carrier fluid .
Displacement Drying Agent
It is used as a displacement drying agent .
Thermodynamic Power Cycle Working Fluid
It is used as a thermodynamic power cycle working fluid .
Cold Gas Rocket Propellant
It is used as a cold gas rocket propellant by the Mars Cube One spacecraft .
Deuterated Water
Isotopic Tracer
Deuterium-labeled compounds provide a way to investigate reaction pathways and mechanisms. By selectively replacing hydrogen atoms with deuterium atoms, researchers can follow reaction steps, unraveling important details of a chemical transformation .
Enhancement of Drug’s Metabolic Profile
Since deuteration is an effective tool for the enhancement of a drug’s metabolic profile, medicinal chemists have also used deuterated drug candidate to slow enzyme metabolisms, especially those changes mediated by the enzyme cytochrome P450s .
1,1,1,3,3,3-Hexafluoropropan-2-one
Solvent for Many Reactions
1,1,1,3,3,3-Hexafluoropropan-2-one is used as a solvent for many reactions .
Dissolve Peptides
It is also employed to dissolve peptides .
Produce High-End Chemicals
It is used to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine .
Solvent or Cleaning Agent for Electronics Industry
It can be used as a solvent or cleaning agent for the electronics industry .
Safety And Hazards
The compound is considered hazardous and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child. Prolonged or repeated exposure may cause damage to organs. It is harmful if swallowed or inhaled5.
Future Directions
The future directions for the use of Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one are not explicitly mentioned in the search results. However, given its use as a deuterated NMR solvent, it may continue to be useful in NMR-based research and analyses4.
properties
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNOKIGWWEWCN-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584208 | |
Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
CAS RN |
72301-81-6 | |
Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72301-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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